BAY 41-8543 - 256498-66-5

BAY 41-8543

Catalog Number: EVT-260993
CAS Number: 256498-66-5
Molecular Formula: C21H21FN8O
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 41-8543 is a synthetic compound that acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC) []. It is classified as a sGC stimulator, distinguishing it from sGC activators that act on the oxidized form of the enzyme []. BAY 41-8543 plays a crucial role in scientific research, particularly in cardiovascular studies, by providing a tool to investigate the NO/sGC/cGMP signaling pathway and its impact on various physiological and pathological conditions.

Future Directions
  • Understanding the Role of Sex Differences: Given the observed sex-dependent differences in response to BAY 41-8543 in some studies [], further research should investigate the underlying mechanisms and tailor treatment strategies accordingly.

Sodium Nitroprusside (SNP)

  • Relevance: Sodium nitroprusside is relevant to BAY 41-8543 because it acts on the same pathway, albeit through a different mechanism. While sodium nitroprusside directly releases NO, BAY 41-8543 stimulates sGC directly without requiring NO [, , ]. This difference is important in conditions where NO bioavailability is reduced. In several studies, sodium nitroprusside was used to compare and contrast the vasodilatory effects of BAY 41-8543 in different vascular beds and disease models [, , ].

BAY 41-2272

  • Relevance: Both BAY 41-2272 and BAY 41-8543 are structurally similar and belong to the same class of sGC stimulators [, ]. These compounds are often studied together to explore the therapeutic potential of directly stimulating sGC, particularly in conditions where NO bioavailability is compromised.

BAY 58-2667

  • Relevance: BAY 58-2667 offers a distinct mechanism of action compared to BAY 41-8543, particularly in the context of severe oxidative stress. BAY 58-2667 can activate sGC even in its oxidized state, which is relevant in diseases with high oxidative stress [, ].

Sildenafil

    YC-1

      Riociguat

      • Relevance: Riociguat and BAY 41-8543 belong to the same class of drugs and share a similar mechanism of action, making riociguat a clinically relevant compound to compare with BAY 41-8543 in research [, ].

      Vericiguat

      • Relevance: Vericiguat and BAY 41-8543 share similar mechanisms of action, making vericiguat a clinically relevant comparator to BAY 41-8543 in research exploring sGC stimulation [, ].

      BAY 60-2770

      • Relevance: BAY 60-2770's unique mechanism of action distinguishes it from BAY 41-8543. BAY 60-2770's ability to activate sGC in conditions where the enzyme is oxidized or lacks heme makes it relevant for studying alternative approaches to modulating sGC activity [].

      Acetylcholine

      • Relevance: Acetylcholine is often used in conjunction with BAY 41-8543 to study endothelium-dependent and -independent vasodilation [, ]. The interplay between acetylcholine and BAY 41-8543 helps elucidate the roles of different vasodilatory pathways.

      L-NG-Nitroarginine methyl ester (L-NAME)

      • Relevance: L-NAME is a valuable tool for investigating the role of NO in various physiological processes. In the context of BAY 41-8543, L-NAME is used to create conditions where NO bioavailability is reduced, allowing researchers to evaluate the NO-independent effects of BAY 41-8543 on sGC stimulation [, ].
      Source and Classification

      Bay-41-8543, with the chemical identifier CAS 256498-66-5, was developed as part of research into enhancing soluble guanylate cyclase activity independently of nitric oxide. Its classification falls under pharmacological agents targeting cardiovascular conditions, particularly those involving pulmonary hypertension and vascular resistance issues.

      Synthesis Analysis

      The synthesis of Bay-41-8543 involves a multi-step process that begins with the preparation of specific intermediate compounds. The synthetic routes typically employ organic solvents such as dimethylformamide and various catalysts to facilitate reactions.

      Key Synthesis Steps:

      1. Preparation of Intermediates: Initial compounds are synthesized through standard organic reactions.
      2. Reaction Conditions: The synthesis often requires controlled temperatures and pressures, with reaction times varying based on the specific step.
      3. Purification: Following synthesis, compounds are purified using techniques such as chromatography to ensure high yield and purity.

      Industrial production methods mirror these laboratory techniques but are optimized for scale, often utilizing automated reactors to enhance efficiency and consistency in product quality .

      Molecular Structure Analysis

      Bay-41-8543 features a complex molecular structure that allows it to interact effectively with soluble guanylate cyclase. The molecular formula is C15_{15}H16_{16}N4_{4}O3_{3}, indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen.

      Structural Characteristics:

      • Molecular Weight: Approximately 284.31 g/mol.
      • Functional Groups: The structure contains multiple functional groups that contribute to its biological activity.
      • 3D Configuration: The spatial arrangement of atoms facilitates binding to the heme group within soluble guanylate cyclase, enhancing enzyme activity.

      Detailed structural analysis can be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise arrangement of atoms within the molecule .

      Chemical Reactions Analysis

      Bay-41-8543 undergoes several chemical reactions that are crucial for its function and application in research.

      Types of Reactions:

      1. Oxidation: Can be oxidized to form various derivatives under specific conditions using agents like hydrogen peroxide.
      2. Reduction: Reduction reactions can alter its properties significantly, typically employing reducing agents such as sodium borohydride.
      3. Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reacting nucleophiles or electrophiles.

      Reaction Conditions:

      • Oxidizing Agents: Commonly used include potassium permanganate.
      • Reaction Environment: These reactions require careful control of pH, temperature, and solvent choice to optimize yields .
      Mechanism of Action

      Bay-41-8543 functions primarily as a stimulator of soluble guanylate cyclase, leading to increased production of cyclic guanosine monophosphate (cGMP), a vital second messenger in various signaling pathways.

      Mechanistic Details:

      1. Binding: Bay-41-8543 binds to the heme group in soluble guanylate cyclase, activating it even in the absence of nitric oxide.
      2. cGMP Production: This activation results in enhanced conversion of guanosine triphosphate (GTP) to cGMP.
      3. Physiological Effects: Increased cGMP levels lead to vasodilation and relaxation of vascular smooth muscle cells, contributing to decreased blood pressure and improved blood flow .
      Physical and Chemical Properties Analysis

      Bay-41-8543 exhibits several notable physical and chemical properties:

      Key Properties:

      • Appearance: Typically presented as a white to off-white powder.
      • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
      • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

      These properties are crucial for its handling and application in both laboratory settings and potential therapeutic uses .

      Applications

      Bay-41-8543 has significant implications in scientific research, particularly within cardiopulmonary medicine:

      Research Applications:

      1. Cardiovascular Studies: Used extensively to study mechanisms related to blood pressure regulation and vascular resistance.
      2. Pulmonary Hypertension Research: Investigated for its potential therapeutic effects on pulmonary vascular resistance and right ventricular function during experimental models of pulmonary embolism .
      3. Pharmacological Development: Serves as a tool compound in drug development aimed at enhancing soluble guanylate cyclase activity for treating cardiovascular diseases.
      Mechanistic Insights into Bay-41-8543 as a Soluble Guanylate Cyclase (sGC) Stimulator

      Molecular Interactions Between Bay-41-8543 and the sGC Heme Domain

      Soluble guanylate cyclase (sGC) is a heterodimeric enzyme comprising α (α1, α2) and β (β1, β2) subunits, with a prosthetic heme group bound to the β1 subunit’s HNOX (Heme Nitric oxide/OXygen binding) domain. This heme moiety exists predominantly in the reduced ferrous (Fe²⁺) state under physiological conditions, enabling nitric oxide (NO) binding and subsequent enzyme activation. Bay-41-8543 (2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)-4,6-pyrimidinediamine) targets the heme-containing β1 subunit of sGC, binding to a regulatory site distinct from the NO-binding pocket. This interaction stabilizes the enzyme’s active conformation by inducing a rotation of the α1-subunit relative to the β1-subunit, thereby enhancing GTP-to-cGMP conversion efficiency. Unlike earlier sGC stimulators like YC-1, Bay-41-8543 exhibits >90-fold higher potency (EC₅₀ in nM range) and no phosphodiesterase (PDE) inhibitory activity, ensuring specificity for sGC [1] [5].

      Table 1: Structural Domains of sGC and Bay-41-8543 Interaction Sites

      sGC DomainFunctionBay-41-8543 Interaction
      β1-HNOXHeme binding; NO sensingAllosteric modulation of heme stability
      α1-PASHeterodimer stabilizationIndirect stabilization via β1-subunit coupling
      α1/β1-Coiled CoilInter-subunit signal transductionConformational locking of active state
      Catalytic Domain (C-terminal)GTP-to-cGMP conversionEnhanced catalytic efficiency (Vmax)

      The binding affinity of Bay-41-8543 is heme-dependent, as confirmed by studies showing abolished activity in heme-free sGC or in the presence of the heme oxidant ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) [1] [4]. Photoaffinity labeling studies further identified cysteine residues (Cys-238 and Cys-243) in the α1-subunit as critical for Bay-41-8543 binding, implicating the α1-PAS domain in signal propagation [1].

      Synergistic Activation of sGC by Bay-41-8543 and Nitric Oxide (NO)

      Bay-41-8543 exhibits profound synergy with endogenous NO, amplifying cGMP production beyond additive effects. In recombinant sGC assays, Bay-41-8543 (0.0001–100 μM) stimulates enzyme activity up to 92-fold alone, but co-administration with NO donors (e.g., DEA/NO) elevates activity >200-fold [1]. This synergy arises from two mechanisms:

      • Heme-NO Complex Stabilization: Bay-41-8543 extends the half-life of the transient sGC-NO complex by 3-fold, reducing NO dissociation rates [1] [5].
      • Enhanced NO Sensitivity: Subthreshold NO concentrations (e.g., 0.1 nM) become fully activating in the presence of Bay-41-8543, effectively lowering the NO EC₅₀ by two orders of magnitude [1].

      Table 2: Synergistic Effects of Bay-41-8543 and NO on sGC Activity

      ConditionsGC Activity (Fold Increase vs. Basal)Key Mechanism
      NO alone (1 μM)120-foldHeme iron nitrosylation
      Bay-41-8543 alone (1 μM)92-foldAllosteric activation
      NO + Bay-41-8543200–250-foldHeme-NO stabilization & sensitivity enhancement

      This synergy is physiologically significant in vascular tissues, where low NO bioavailability characterizes conditions like atherosclerosis and nitrate tolerance. Bay-41-8543 fully reverses tolerance in aortic rings from nitrate-tolerant rats, restoring vasodilation (IC₅₀ = 15 nM) without requiring endogenous NO [1] [5].

      Modulation of Cyclic GMP (cGMP) Signaling Pathways in Vascular Smooth Muscle Cells

      Bay-41-8543-mediated sGC stimulation elevates cGMP levels in vascular smooth muscle cells (VSMCs), activating cGMP-dependent protein kinase (PKG) and downstream effectors:

      • Vasodilation: cGMP/PKG phosphorylates vasodilator-stimulated phosphoprotein (VASP), reducing cytosolic Ca²⁺ and inactivating myosin light-chain kinase. This underlies Bay-41-8543’s potent vasorelaxation in coronary arteries (IC₅₀ = 3 nM), saphenous veins (IC₅₀ = 7 nM), and aorta (IC₅₀ = 5 nM) [1] [2].
      • Antiplatelet Effects: In platelets, Bay-41-8543 inhibits collagen-induced aggregation (IC₅₀ = 0.09 μM) via cGMP/PKG/VASP phosphorylation, with greater efficacy than ADP pathway inhibitors [1] [6].
      • Cardiac Unloading: In Langendorff heart models, Bay-41-8543 reduces coronary perfusion pressure by 40% (10⁻⁹–10⁻⁶ g·ml⁻¹) without altering left ventricular pressure or heart rate, indicating selective coronary vasodilation [1].

      The cGMP elevation also modulates gene expression. In hypertensive Ren-2 rats, long-term Bay-41-8543 treatment upregulates antioxidant proteins (SOD1, GSTM2) and suppresses pro-fibrotic TGF-β/SMAD signaling, attenuating cardiac hypertrophy [3] [8].

      Role of Oxidative Stress in Attenuating Bay-41-8543 Efficacy Under Pathological Conditions

      Oxidative stress impairs Bay-41-8543 efficacy through two mechanisms:

      • sGC Heme Oxidation: Superoxide (O₂⁻) and peroxynitrite (ONOO⁻) oxidize sGC heme iron (Fe²⁺ → Fe³⁺), rendering it insensitive to both NO and Bay-41-8543. This occurs in hypertension, diabetes, and heart failure, where reactive oxygen species (ROS) are elevated [5] [9].
      • Heme Loss: Oxidized heme dissociates from sGC, generating heme-free apo-sGC. Bay-41-8543 cannot activate apo-sGC, unlike sGC activators (e.g., cinaciguat) [5] [10].

      Table 3: Impact of Oxidative Stress on Bay-41-8543 Response

      Pathological ConditionsGC ModificationBay-41-8543 EfficacyAlternative sGC Agonist
      NormotensionReduced heme (Fe²⁺)Full efficacy (EC₅₀ ~1 nM)Not required
      Chronic Nitrate ToleranceHeme oxidation (Fe³⁺)Partial efficacy (↓50%)Riociguat (stimulator)
      Heart Failure (HF)Heme loss (apo-sGC)Minimal efficacyCinaciguat (activator)

      Paradoxically, Bay-41-8543 also counteracts oxidative stress:

      • In heart failure models, it upregulates mitochondrial antioxidants (NDUS1, ACSF2) and glutathione metabolism enzymes (GSTM2), reducing lipid peroxidation [3] [8].
      • However, it concurrently upregulates fibrogenic markers (MMP-2, TGF-β) in VSMCs, potentially limiting its cardioprotective effects in advanced disease [8].

      Direct comparisons in 5/6 nephrectomy models confirm that Bay-41-8543 (unlike sGC activators) fails to reduce renal fibrosis despite similar blood pressure control, underscoring its dependence on heme integrity [10].

      Properties

      CAS Number

      256498-66-5

      Product Name

      Bay-41-8543

      IUPAC Name

      2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine

      Molecular Formula

      C21H21FN8O

      Molecular Weight

      420.4 g/mol

      InChI

      InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27)

      InChI Key

      AQYFUZRYBJBAGZ-UHFFFAOYSA-N

      SMILES

      C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      BAY-41-8543; BAY418543; BAY41-8543; UNII-323T2C09SG;

      Canonical SMILES

      C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.